molecular formula C21H20N2O4 B251833 N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B251833
M. Wt: 364.4 g/mol
InChI Key: SVRKUMUNVWPPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell migration.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to effectively inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. In addition, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its potent and selective inhibition of BTK, which allows for the investigation of B-cell signaling pathways and the development of new anti-cancer agents. However, one limitation of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its irreversible binding to BTK, which may limit its use in clinical settings.

Future Directions

There are several future directions for the development of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide and other BTK inhibitors. One direction is the investigation of combination therapies, such as the combination of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide with other anti-cancer agents, to enhance its activity and overcome potential resistance mechanisms. Another direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, and the development of BTK inhibitors for these indications. Finally, the development of more selective BTK inhibitors, which may have fewer off-target effects and a better safety profile, is another future direction for the field.

Synthesis Methods

The synthesis of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 4-methylphenol with acetic anhydride to form 4-acetoxytoluene, followed by the reaction of 4-acetoxytoluene with 4-aminobenzoic acid to form 4-(4-acetoxyphenylamino)benzoic acid. The intermediate is then reacted with 2-methyl-4-nitrophenol to form 4-{[(4-methylphenoxy)acetyl]amino}-2-nitrobenzoic acid, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with furfurylamine to form N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

Scientific Research Applications

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14-5-8-17(9-6-14)27-13-20(24)22-16-7-10-18(15(2)12-16)23-21(25)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

SVRKUMUNVWPPJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.